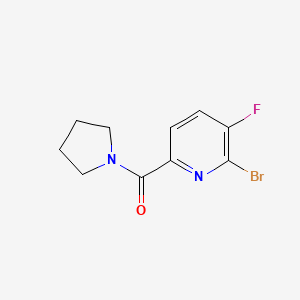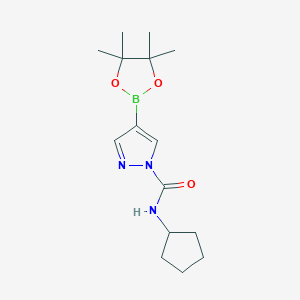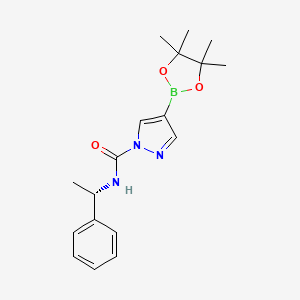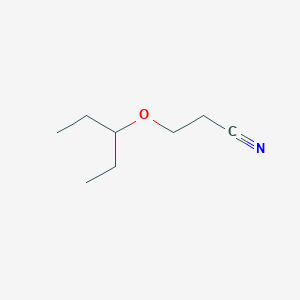
3-(3-Hydroxypropoxy)propanenitrile
Descripción general
Descripción
3-(3-Hydroxypropoxy)propanenitrile is an organic compound with the molecular formula C₆H₁₁NO₂ It contains a nitrile group, a hydroxyl group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize 3-(3-Hydroxypropoxy)propanenitrile involves the reaction of 3-bromopropanol with sodium cyanide in the presence of ethanol. The reaction is carried out under reflux conditions to replace the bromine atom with a nitrile group.
From Amides: Another method involves the dehydration of 3-(3-Hydroxypropoxy)propanamide using phosphorus(V) oxide. The reaction removes water from the amide group, resulting in the formation of the nitrile compound.
From Aldehydes and Ketones: The addition of hydrogen cyanide to 3-(3-Hydroxypropoxy)propanal or 3-(3-Hydroxypropoxy)propanone can also yield this compound. This reaction is typically carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 3-(3-Hydroxypropoxy)propanenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 3-(3-Oxopropoxy)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride, resulting in 3-(3-Hydroxypropoxy)propylamine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Oxopropoxy)propanenitrile
Reduction: 3-(3-Hydroxypropoxy)propylamine
Substitution: Various esters or ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypropoxy)propanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various organic transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Hydroxypropoxy)propanoic acid
- 3-(3-Hydroxypropoxy)propanamide
- 3-(3-Hydroxypropoxy)propanol
Uniqueness
3-(3-Hydroxypropoxy)propanenitrile is unique due to the presence of both a nitrile group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3-(3-hydroxypropoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-3-1-5-9-6-2-4-8/h8H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTVVZQEGQDHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















